Molecular Weight and Lipophilicity Reduction vs. Boschniakine (7-Methyl Analog)
The target compound lacks the 7-methyl substituent present in the natural product boschniakine, resulting in a lower molecular weight and reduced lipophilicity. The 14.03 g/mol mass difference (–8.7%) and the XLogP shift of –0.30 units are meaningful for fragment-based design where every heavy atom and log unit affects ligand efficiency metrics [1]. The achiral nature of the target eliminates the enantiomeric purity burden inherent to boschniakine (R-configuration, 1 stereocenter), simplifying analytical quality control and reducing cost of goods in multi-step syntheses [2].
| Evidence Dimension | Molecular weight (g/mol) and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 147.17 g/mol; XLogP3-AA = 1.2; Stereocenters = 0 |
| Comparator Or Baseline | Boschniakine: MW = 161.20 g/mol; XLogP = 1.50; Stereocenters = 1 (R) |
| Quantified Difference | ΔMW = –14.03 g/mol (−8.7%); ΔXLogP = –0.30; ΔStereocenters = −1 |
| Conditions | Computed physicochemical properties: PubChem release 2021.05.07 (XLogP3); Plantaedb/ADMETlab2.0 (boschniakine XLogP) |
Why This Matters
Reduced molecular weight and lipophilicity improve ligand efficiency indices (LE, LLE), while achirality eliminates enantioselective synthesis and chiral chromatography costs—critical factors in hit-to-lead procurement.
- [1] PubChem Compound Summary for CID 82417699, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde. Computed Properties: Molecular Weight, XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82417699 (accessed 2026-05-12). View Source
- [2] Plantaedb. Boschniakine: (7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde. Molecular Weight = 161.20 g/mol, XlogP = 1.50. https://plantaedb.com/compounds/boschniakine (accessed 2026-05-12). View Source
